5,6-Dinitro-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dinitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)6-1-4-5(9-3-8-4)2-7(6)11(14)15/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKUZDYIYKJZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392816 | |
| Record name | 5,6-Dinitro-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50365-37-2 | |
| Record name | 5,6-Dinitro-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dinitro-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Characterization and Spectroscopic Analysis of 5,6 Dinitro 1h Benzo D Imidazole
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise structure of molecules. For 5,6-Dinitro-1H-benzo[d]imidazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to confirm its identity and reveal details about its electronic and vibrational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy provides unparalleled insight into the local chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁵N NMR would offer a complete picture of its molecular framework.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to symmetry, the spectrum is expected to show four signals for the aromatic carbons and one for the C2 carbon of the imidazole (B134444) ring. The carbons bearing the nitro groups (C5 and C6) would be highly deshielded and their signals would appear significantly downfield. The other aromatic carbons (C4, C7, C3a, and C7a) will also experience a downfield shift compared to the unsubstituted benzimidazole (B57391), though to a lesser extent. The C2 carbon signal is also expected to be in the typical range for benzimidazoles, but its exact position will be influenced by the electron-withdrawing nitro groups.
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common, would be very informative for this compound due to the presence of four nitrogen atoms. Two distinct signals would be expected for the two nitro group nitrogens, and two signals for the imidazole ring nitrogens. The chemical shifts of the nitro group nitrogens would be in the characteristic range for nitroaromatics. The imidazole nitrogen signals would provide insight into the tautomeric equilibrium present in the solution.
Table 1: Predicted and Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | ¹H NMR | ¹³C NMR |
| This compound (Predicted) | H2: ~8.7-8.9 H4/H7: ~8.6-8.8 NH: >13.0 | C2: ~145-148 C4/C7: ~115-118 C5/C6: ~140-143 C3a/C7a: ~144-147 |
| 5-Nitro-1H-benzo[d]imidazole rsc.org | H2: 8.54 H4: 8.51 H6: 8.11 H7: 7.77 NH: 13.01 | C2: 146.72 C4: 114.96 C5: 142.58 C6: 117.52 C7: 112.66 C3a: 143.01 |
| 1H-Benzo[d]imidazole rsc.org | H2: 8.19 H4/H7: 7.57 H5/H6: 7.17 NH: 12.43 | C2: 141.85 C4/C7: 115.44 C5/C6: 121.63 C3a/C7a: 138.08 |
Note: Predicted values for this compound are estimations based on the trends observed in related compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. The most prominent features would be the strong absorptions from the nitro groups. Two distinct bands are expected: one for the asymmetric stretching vibration (νas) typically found in the range of 1500-1600 cm⁻¹, and one for the symmetric stretching vibration (νs) which appears in the 1300-1400 cm⁻¹ region. The N-H stretching vibration of the imidazole ring would give rise to a broad absorption band in the region of 3000-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the C2-H would be observed around 3100 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring system would appear in the 1450-1650 cm⁻¹ region. Bending vibrations for C-H and N-H bonds would be found at lower wavenumbers.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3000-3400 | Broad, Medium |
| C-H Stretch (Aromatic) | ~3100 | Medium |
| C=N / C=C Stretch | 1450-1650 | Medium to Strong |
| NO₂ Asymmetric Stretch | 1500-1600 | Strong |
| NO₂ Symmetric Stretch | 1300-1400 | Strong |
Mass Spectrometry (MS and ESI-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the loss of nitro groups (NO₂) and other small neutral molecules. Electrospray ionization mass spectrometry (ESI-MS), a softer ionization technique, would likely show a prominent protonated molecule [M+H]⁺, which is useful for confirming the molecular weight with high accuracy. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would exhibit absorption bands corresponding to the π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The presence of the nitro groups, which are strong chromophores, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzimidazole. The spectrum of 5,6-dimethyl-1H-benzo[d]imidazole derivatives has shown absorption peaks around 339 nm which are attributed to π → π* and n → π* transitions. mdpi.com Similar transitions would be expected for the dinitro analog.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction Analysis
A single crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. It is anticipated that the benzimidazole ring system would be essentially planar. The nitro groups may be slightly twisted out of the plane of the benzene (B151609) ring. In the crystal lattice, intermolecular hydrogen bonding between the N-H of the imidazole ring of one molecule and a nitrogen atom of an adjacent molecule is expected, which is a common feature in benzimidazole structures. mdpi.com Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a significant role in the crystal packing. A related compound, 4,5-dinitro-1H-imidazole, forms layered structures through N-H···N hydrogen bonds in the crystal. researchgate.net A similar packing motif could be expected for this compound.
Table 3: Predicted Crystal Data for this compound
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | N-H···N Hydrogen Bonding, π-π Stacking |
Crystallographic Data and Intermolecular Interactions
Table 1: Illustrative Crystallographic Data for the Related Compound 4,5-dinitro-1H-imidazole (Note: This data is for a related compound and serves as an example of a dinitro-imidazole system.)
| Parameter | Value |
| Chemical Formula | C₃H₂N₄O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3913 (2) |
| b (Å) | 10.1584 (3) |
| c (Å) | 15.1119 (4) |
| β (°) | 97.199 (1) |
| Volume (ų) | 1124.29 (5) |
| Z | 8 |
| Data sourced from a study on 4,5-dinitro-1H-imidazole. researchgate.net |
Tautomerism and Isomerism in Dinitrobenzimidazoles
Investigation of Annular Tautomerism
Annular tautomerism is a fundamental characteristic of N-unsubstituted benzimidazoles, involving the migration of a proton between the two nitrogen atoms of the imidazole ring. mdpi.com In asymmetrically substituted benzimidazoles, such as dinitro derivatives, this results in two distinct tautomeric forms which can exist in equilibrium.
For this compound, the tautomeric equilibrium involves the proton residing on either N1 or N3. This leads to two possible forms: This compound and 5,6-dinitro-3H-benzo[d]imidazole . These two forms are energetically equivalent due to the symmetrical substitution on the benzene ring. However, in other dinitrobenzimidazoles, such as a 4,7-dinitro isomer, the position of the nitro groups would make the two tautomers (4,7-dinitro-1H- and 4,7-dinitro-3H-) non-equivalent, leading to a potential preference for one form over the other depending on factors like solvent and solid-state packing effects. nih.gov The study of tautomerism in these systems is often accomplished through NMR spectroscopy and computational calculations, which can determine the relative stability and populations of the coexisting forms. mdpi.comnih.gov
Regioisomeric Considerations in Dinitrobenzimidazole Structures
Regioisomers are isomers that have the same molecular formula but differ in the position of substituents on the molecular framework. In the case of dinitrobenzimidazole, several regioisomers are possible depending on the placement of the two nitro groups on the benzene ring.
The subject of this article, This compound , features nitro groups at adjacent positions on the benzene moiety. Another common regioisomer is 4,6-Dinitro-1H-benzo[d]imidazole . uni-bayreuth.de The synthesis of these different isomers typically requires specific starting materials and reaction conditions to control the position of nitration. uni-bayreuth.de The structural differences between these regioisomers can lead to distinct chemical, physical, and biological properties. For example, the relative positioning of the electron-withdrawing nitro groups influences the electronic distribution across the molecule, affecting properties like acidity, reactivity, and intermolecular interactions. The characterization and differentiation of these isomers are confirmed using spectroscopic methods and X-ray diffraction analysis. uni-bayreuth.de
Computational Chemistry Approaches to Structural Analysis
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometric parameters of molecules. mdpi.comnih.gov For benzimidazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVDZ, are employed to determine the most stable molecular conformation (geometry optimization). researchgate.netmdpi.comdergipark.org.tr
These calculations provide optimized bond lengths, bond angles, and dihedral angles for the molecule in its ground state. mdpi.com For this compound, a DFT geometry optimization would yield precise values for the C-C, C-N, N-O, and C-H bond lengths, as well as the angles defining the fused ring system. An important parameter would be the dihedral angles of the nitro groups relative to the plane of the benzimidazole ring system, indicating the degree of twist. nih.gov Such calculations are crucial for understanding the molecule's intrinsic structural properties, which can then be correlated with experimental data from techniques like X-ray crystallography. mdpi.comnih.gov
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.
For this compound, an MEP analysis would reveal specific reactive sites:
Negative Potential (Red/Yellow): These regions, rich in electron density, are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atoms of the two nitro groups and, to a lesser extent, the sp²-hybridized nitrogen atom in the imidazole ring (N3). researchgate.netnih.gov
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential is anticipated on the hydrogen atom attached to the imidazole nitrogen (N1-H), making it the most acidic proton. researchgate.netnih.gov
Neutral Potential (Green): These areas represent regions of near-zero potential, typically found over the carbon atoms of the aromatic rings.
The MEP map provides a valuable visual guide to the chemical reactivity of the molecule, complementing the structural information from geometry optimization. researchgate.netnih.gov
Analysis of this compound's Electronic Structure and Reactivity
The electronic characteristics of this compound, particularly the distribution and energy of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining its chemical reactivity, kinetic stability, and electronic properties. An analysis of these orbitals provides insight into the molecule's behavior as an electron donor and acceptor and helps to predict its interaction with other chemical species.
The HOMO and LUMO are the main orbitals involved in chemical reactions. The HOMO, which is the highest energy orbital containing electrons, acts as an electron donor. Conversely, the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's stability. A larger energy gap generally implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
The presence of two nitro groups (-NO2) at the 5 and 6 positions of the benzimidazole ring is expected to have a profound influence on the electronic structure of the molecule. Nitro groups are strong electron-withdrawing groups, which would significantly lower the energy of both the HOMO and LUMO. This effect is anticipated to make the molecule a better electron acceptor.
The HOMO-LUMO energy gap is a key determinant of a molecule's electronic properties and reactivity. A smaller energy gap suggests that the molecule can be more easily polarized and is generally more reactive. The specific values for this compound would require dedicated computational analysis.
To illustrate the type of data obtained from such analyses, the following table presents hypothetical values for the electronic properties of this compound, based on typical results from DFT calculations for similar nitroaromatic compounds.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Hypothetical Value (eV) |
| Energy of HOMO (EHOMO) | -7.50 |
| Energy of LUMO (ELUMO) | -3.20 |
| HOMO-LUMO Energy Gap (ΔE) | 4.30 |
Note: These values are illustrative and not based on experimental or published computational data for this specific compound.
From these hypothetical values, other quantum chemical parameters can be derived to further characterize the molecule's reactivity.
Table 2: Hypothetical Global Reactivity Descriptors of this compound
| Parameter | Formula | Hypothetical Value |
| Ionization Potential (I) | -EHOMO | 7.50 eV |
| Electron Affinity (A) | -ELUMO | 3.20 eV |
| Electronegativity (χ) | (I + A) / 2 | 5.35 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.15 eV |
| Chemical Softness (S) | 1 / (2η) | 0.23 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | 6.66 eV |
Note: These values are derived from the hypothetical data in Table 1 and are for illustrative purposes only.
The distribution of the HOMO and LUMO across the molecular structure would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. In a molecule like this compound, it is anticipated that the HOMO would be localized on the benzimidazole ring system, while the LUMO would be significantly influenced by the electron-withdrawing nitro groups. A visual representation of these orbitals would typically show the electron density lobes, providing a clear picture of the reactive regions of the molecule.
Applications of 5,6 Dinitro 1h Benzo D Imidazole in Materials Science
Functional Materials Development
Corrosion Inhibition Studies
The study of organic compounds as corrosion inhibitors is a significant area of research in materials science, aimed at protecting metals from degradation. Benzimidazole (B57391) and its derivatives are a class of compounds that have attracted considerable attention for their potential to inhibit corrosion, particularly in acidic environments. rsc.org These molecules can adsorb onto a metal's surface, forming a protective layer that impedes the corrosive process. researchgate.net The effectiveness of a benzimidazole-based inhibitor is often linked to its molecular structure, including the presence and nature of substituent groups on the heterocyclic ring. rsc.org
Research has been conducted on a range of benzimidazole derivatives to evaluate their corrosion inhibition efficiency. For instance, studies on compounds like 2-mercaptobenzimidazole (B194830) and 2-methylbenzimidazole (B154957) have demonstrated their ability to protect mild steel in hydrochloric acid solutions. researchgate.net The inhibition mechanism often involves the adsorption of these molecules onto the metal surface, a process that can be influenced by the electronic properties of the inhibitor and the presence of heteroatoms like nitrogen and sulfur which can act as active centers for adsorption. rsc.orgresearchgate.net
Within this context, the specific compound 5,6-Dinitro-1H-benzo[d]imidazole (referred to as 5,6-diNO2BIM in some studies) has been investigated as a corrosion inhibitor for various metals and alloys. One study systematically evaluated its performance alongside other benzimidazole derivatives on copper, zinc, and brass in both alkaline and neutral media. The research employed electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to determine the inhibition efficiency.
The findings from this comparative study indicated that the efficiency of these inhibitors is highly dependent on the metallic substrate and the pH of the environment. In alkaline media (pH 13), the inhibition efficiency of the tested compounds followed the order: 1H-benzimidazole (BIM) > 5-nitro-1H-benzimidazole (5(6)-NO2-BIM) > This compound (5,6-diNO2BIM) > 2-methyl-1H-benzimidazole (2-CH3-BIM). Conversely, in a neutral 0.5 M NaCl solution, the order of efficiency was different.
The table below summarizes the comparative inhibition efficiency trend observed in the study.
| Environment | Inhibition Efficiency Trend |
| Alkaline (pH 13) | BIM > 5(6)-NO2-BIM > 5,6-diNO2BIM > 2-CH3-BIM |
| Neutral (0.5 M NaCl) | 2-CH3-BIM > 5(6)-NO2-BIM > BIM (5,6-diNO2BIM not ranked in this medium) |
Electrochemical techniques are fundamental to these evaluations. Potentiodynamic polarization curves help determine if an inhibitor acts on anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). scholarsresearchlibrary.com Electrochemical Impedance Spectroscopy (EIS) provides insights into the formation of a protective layer by measuring the resistance to charge transfer at the metal-solution interface. nih.gov An increase in charge transfer resistance and a decrease in double-layer capacitance upon addition of the inhibitor typically signify the formation of an adsorptive protective film on the metal surface.
Scaffold Development and Tissue Engineering
Based on available scientific literature, there is no research on the application of This compound in scaffold development and tissue engineering.
There is no available research data concerning the integration of This compound into polymer and composite scaffolds.
There is no available scientific information regarding the biocompatibility or biodegradability of This compound for material applications.
Environmental Fate and Impact of Dinitrobenzimidazole Compounds
Occurrence and Distribution in Environmental Compartments
Nitroaromatic compounds, as a class, are recognized as environmental pollutants due to their widespread use in industries such as dye, pesticide, and explosives manufacturing. nih.govnih.gov This industrial prevalence increases the likelihood of their release into various environmental compartments. Because many nitroaromatics are soluble in water, they can contaminate water sources, and their persistence can lead to accumulation in soil and sediment. researchgate.netgoogle.com For instance, monitoring studies on pesticides with related chemical structures have shown their presence in surface water and soil. nih.gov It is plausible that dinitrobenzimidazoles could be detected in these matrices, particularly in areas with industrial activity related to their production or use.
The atmospheric fate of a chemical is influenced by its volatility and persistence. Semi-volatile organic compounds (SVOCs), a category to which dinitrobenzimidazoles likely belong, can undergo long-range atmospheric transport. envirocomp.comcopernicus.orgcopernicus.org This process involves the volatilization of the compound from a source, its transport in the atmosphere, and subsequent deposition in a different location. envirocomp.com Atmospheric residence time is a key factor in determining the spatial extent of this transport. envirocomp.com Models have shown that SVOCs can be transported over vast distances, primarily in the mid-troposphere, and can even reach remote regions like the Arctic through a process known as "cold condensation". copernicus.orgcopernicus.org This suggests that, if released into the atmosphere, dinitrobenzimidazole compounds could have a global distribution, far from their original sources. envirocomp.comcopernicus.org Studies on other atmospheric pollutants have demonstrated that both long-range transport and local emissions contribute to their presence in various locations. nilu.com
Degradation Pathways and Persistence
The persistence of a compound in the environment is determined by its susceptibility to various degradation processes. For dinitrobenzimidazoles, photodegradation and biodegradation are expected to be the primary pathways of transformation.
Photodegradation, the breakdown of compounds by light, is a significant environmental fate process. For nitroaromatic compounds, this can occur through various mechanisms. The presence of a nitro group on an aromatic ring can influence the molecule's light-absorbing properties. epa.gov Studies on other nitroaromatic compounds have shown that they can undergo photodegradation in aqueous solutions, a process that can be enhanced by the presence of other substances like hydrogen peroxide (H2O2). rsc.org The degradation of some nitroaromatic compounds has been shown to follow first-order kinetics. For some dinitrophenylamino-acids, photolysis in aqueous solution leads to the formation of 2-substituted 6-nitrobenzimidazole 1-oxides, indicating a potential transformation pathway for related structures. The efficiency of photodegradation can be influenced by the solvent and the presence of other compounds. For example, the photodegradation of 1-nitropyrene (B107360) is affected by the type of solvent, with different products being formed in different media. nih.gov Heterocyclic compounds with UV resistance properties are also being designed, suggesting that the benzimidazole (B57391) core itself may have some inherent stability to UV radiation. nih.gov
| Compound Class | Observed Transformation | Influencing Factors |
|---|---|---|
| Nitroaromatic Compounds | Degradation in aqueous solution | Enhanced by H2O2 |
| Dinitrophenylamino-acids | Formation of 2-substituted 6-nitrobenzimidazole 1-oxides | pH dependent |
| 1-Nitropyrene | Formation of 1-hydroxypyrene (B14473) and 1-hydroxy-2-nitropyrene | Solvent type, presence of phenols and water |
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of pollutants from the environment. Bacteria and fungi have evolved diverse strategies to metabolize nitroaromatic compounds. nih.govcswab.orgdtic.mil The electron-withdrawing nature of nitro groups can make these compounds resistant to oxidative degradation. nih.gov
Bacterial Degradation: Bacteria have been shown to degrade a wide range of aromatic pollutants. nih.gov The initial steps in the bacterial degradation of nitroaromatic compounds often involve the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.gov Some bacteria can use nitroaromatic compounds as a source of nitrogen. nih.gov For example, some bacterial strains can reduce the aromatic ring of dinitro and trinitro compounds, leading to the elimination of a nitrite (B80452) group. nih.gov The degradation of the benzimidazole fungicide carbendazim (B180503) by Bacillus velezensis has been reported, demonstrating that the benzimidazole structure can be microbially degraded. nih.gov In some cases, the genes responsible for the degradation of these compounds are located on plasmids, which can be transferred between bacteria, facilitating the spread of these degradative capabilities. nih.gov
Fungal Degradation: Fungi, particularly white-rot fungi, are also capable of degrading recalcitrant organic compounds, including nitroaromatics. mdpi.comscielo.br These fungi produce powerful extracellular enzymes that can break down a wide variety of pollutants. scielo.br For example, Phanerochaete chrysosporium can mineralize 2,4-dinitrotoluene. nih.gov Fungi can also dehalogenate and degrade chlorinated and fluorinated nitrophenols, significantly reducing their toxicity. mdpi.com
| Microorganism Type | Compound Class | Degradation Mechanism | Example Microorganism |
|---|---|---|---|
| Bacteria | Nitroaromatics | Nitro group reduction, ring reduction | Desulfovibrio spp. |
| Bacteria | Benzimidazoles | Hydrolysis | Bacillus velezensis |
| Fungi | Nitroaromatics | Extracellular enzyme activity, mineralization | Phanerochaete chrysosporium |
| Fungi | Halogenated Nitrophenols | Dehalogenation and degradation | Caldariomyces fumago |
Ecotoxicological Implications
The potential for a chemical to cause harm to living organisms is a critical aspect of its environmental impact. Nitroaromatic compounds are generally considered to have toxic properties. researchgate.netnih.gov They have been shown to be toxic to various organisms, including fish and aquatic invertebrates. epa.govgoogle.com The toxicity of nitroaromatic compounds can vary depending on the specific structure of the molecule and the organism being tested. For example, in a study on dinitrotoluenes, the toxicity of the parent compounds and their breakdown products varied. nih.gov
Benzimidazole derivatives also exhibit a range of biological activities. nih.govresearchgate.net While some are used as pharmaceuticals, others, like certain fungicides, can have ecotoxicological effects. semanticscholar.orgresearchgate.net The degradation products of these compounds can also be toxic. However, studies on the degradation of some benzimidazoles have shown that the resulting solutions can be less harmful to microorganisms like algae and bacteria. researchgate.net Given the known toxicity of both nitroaromatic and benzimidazole compounds, it is reasonable to presume that 5,6-Dinitro-1H-benzo[d]imidazole would exhibit some level of ecotoxicity, although specific data is needed for a definitive assessment. researchgate.net
Effects on Aquatic Organisms6.3.2. Bioaccumulation Potential
It is important to note that while research exists for other benzimidazole derivatives, the strict focus on This compound as per the instructions prevents the inclusion of data from related but distinct chemical compounds.
Future Research Directions and Emerging Trends
Advanced Synthetic Strategies for Complex Dinitrobenzimidazole Architectures
The synthesis of benzimidazole (B57391) derivatives has been a subject of extensive research, with numerous methods developed over the years. pcbiochemres.com Historically, the preparation of benzimidazoles involved the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives under various catalytic conditions. pcbiochemres.comtandfonline.com However, many classical methods are hampered by drawbacks such as harsh reaction conditions. pcbiochemres.com
Modern synthetic chemistry is moving towards more efficient, sustainable, and versatile strategies to construct complex molecular architectures. For 5,6-dinitrobenzimidazole derivatives, future research is expected to focus on:
One-Pot Reductive Cyclocondensation: Recent developments have shown the efficacy of one-pot reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes to form benzimidazoles. pcbiochemres.com A notable example utilizes a combination of zinc dust and sodium bisulfite in water, offering a green, cost-effective, and efficient protocol. pcbiochemres.com Future work will likely expand upon this by exploring different catalytic systems and a wider range of substrates to create diverse libraries of dinitrobenzimidazole derivatives.
Microwave-Assisted and Nanocatalyst-Driven Synthesis: The use of microwave irradiation and magnetic nanoparticles as catalysts represents a green and effective approach to synthesizing benzimidazole derivatives. bohrium.comresearchgate.net These methods often lead to shorter reaction times, higher yields, and easier product separation. pcbiochemres.combohrium.com Research will likely focus on optimizing these techniques for the specific synthesis of complex dinitrobenzimidazole structures, potentially leading to novel compounds with unique properties. bohrium.com
Regiospecific Functionalization: The ability to selectively introduce functional groups at specific positions on the benzimidazole ring is crucial for fine-tuning the molecule's properties. Future strategies will concentrate on developing highly regiospecific reactions, such as the controlled reduction of one nitro group over the other in dinitrobenzimidazoles, to yield specific amino-nitro-benzimidazole intermediates. researchgate.net These intermediates are valuable for building more complex, target-oriented molecules.
These advanced synthetic methods will be instrumental in generating novel dinitrobenzimidazole-based compounds for evaluation in medicinal chemistry and materials science. tandfonline.com
Multi-Omics Approaches in Biological Activity Profiling
Understanding the precise mechanism of action is paramount for developing safe and effective therapeutic agents. The nitro group (NO2) is a well-known pharmacophore, contributing to a wide spectrum of biological activities, including antimicrobial and antineoplastic effects. nih.govmdpi.com The biological action of nitro compounds often involves intracellular reduction, leading to reactive intermediates that can cause cellular damage, particularly in microorganisms and cancer cells. nih.govmdpi.com
To move beyond generalized mechanisms, future research will increasingly employ multi-omics approaches to create comprehensive biological profiles for 5,6-dinitrobenzimidazole and its derivatives. These technologies provide a holistic view of cellular responses to a bioactive compound. nih.gov
Genomics and Transcriptomics: These analyses can identify changes in gene expression patterns within cells or microorganisms upon exposure to a dinitrobenzimidazole compound. nih.govnih.gov This can reveal the specific cellular pathways that are perturbed, offering clues to the compound's primary targets and off-target effects. For instance, transcriptomics can pinpoint the up- or down-regulation of genes involved in stress response, DNA repair, or specific metabolic pathways. nih.gov
Proteomics: Proteomic profiling, for example using two-dimensional difference gel electrophoresis (2D-DIGE), allows for the large-scale study of protein expression. nih.gov By comparing the proteome of treated versus untreated cells, researchers can identify specific proteins whose levels change, indicating their involvement in the drug's mechanism of action. nih.gov This can lead to direct target identification.
Metabolomics: This approach analyzes the global metabolic profile of a cell or organism. nih.gov For a dinitrobenzimidazole derivative, metabolomics could reveal alterations in key metabolic pathways, such as energy production or nucleotide synthesis, providing a functional readout of the drug's impact. plos.org
By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a detailed picture of the molecular events triggered by 5,6-dinitrobenzimidazole derivatives, accelerating the identification of their therapeutic targets and potential liabilities. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design
The processes of discovering and designing new drugs and materials are traditionally long and costly. rsc.org Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate these endeavors by analyzing vast datasets to predict properties and identify promising candidates. nih.govresearchgate.net
For the 5,6-dinitrobenzimidazole scaffold, AI and ML can be applied in several key areas:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity (e.g., anticancer, antimicrobial) or material properties of novel dinitrobenzimidazole derivatives before they are synthesized. researchgate.net These models learn from existing data on known compounds to establish correlations between molecular structure and function. nih.gov
Virtual Screening and Lead Optimization: Machine learning algorithms can rapidly screen vast virtual libraries of potential dinitrobenzimidazole structures to identify those most likely to bind to a specific biological target. nih.gov For lead optimization, generative AI models can design new molecules with enhanced potency, selectivity, and improved pharmacological profiles. nih.gov
Materials Design: In materials science, ML can accelerate the design of novel materials with tailored properties. rsc.orgresearchgate.net For example, ML models could predict the performance of dinitrobenzimidazole-based polymers or porous materials for applications in energy storage or catalysis, guiding experimental efforts toward the most promising candidates. nih.govdigitellinc.com
The integration of AI and ML promises to rationalize and de-risk the development pipeline for new drugs and materials based on 5,6-dinitrobenzimidazole, making the process more efficient and cost-effective. ijirt.org
Development of Targeted Delivery Systems for Medicinal Applications
A major challenge in drug development is delivering a therapeutic agent to the site of disease without affecting healthy tissues, thereby maximizing efficacy and minimizing side effects. wikipedia.orgjns.edu.af Targeted drug delivery systems are designed to achieve this by concentrating medication in the desired tissues. wikipedia.orgnih.gov This is particularly relevant for potent compounds like many nitroaromatics, where off-target toxicity can be a concern. nih.gov
Future research into the medicinal applications of 5,6-dinitrobenzimidazole derivatives will heavily focus on their formulation within advanced, nano-based drug delivery systems. nih.gov
Nanoparticle-Based Carriers: Encapsulating dinitrobenzimidazole derivatives within nanoparticles (e.g., polymeric nanoparticles, solid-lipid nanoparticles, nanoemulsions) offers numerous advantages. nih.govresearchgate.netijpsjournal.com These carriers can protect the drug from degradation, improve the solubility of poorly water-soluble compounds, and alter their pharmacokinetic profile to prolong circulation time. jns.edu.afresearchgate.netnih.gov
Passive and Active Targeting: Nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, a phenomenon known as passive targeting. nih.gov For more precise delivery, nanoparticles can be decorated with targeting ligands (such as antibodies or small molecules) that bind to specific receptors overexpressed on cancer cells, a strategy called active targeting. jns.edu.afnih.gov
Stimuli-Responsive Systems: "Smart" delivery systems are being designed to release their drug payload in response to specific stimuli within the tumor microenvironment, such as lower pH or the hypoxic (low oxygen) conditions often found in solid tumors. mdpi.com Given that nitroimidazoles are known hypoxia-activated prodrugs, combining them with a delivery system that also targets the hypoxic microenvironment is a particularly promising strategy.
The development of these sophisticated delivery systems will be crucial for translating the biological potential of 5,6-dinitrobenzimidazole derivatives into viable clinical applications. ijpsjournal.com
Comprehensive Environmental Risk Assessment and Remediation Strategies
The widespread use of any chemical compound necessitates a thorough evaluation of its potential environmental impact. researchgate.netddregpharma.com Nitroaromatic compounds, used in industries ranging from pharmaceuticals to explosives, are recognized as significant environmental pollutants due to their potential toxicity and persistence. researchgate.netnih.govnih.gov Therefore, a proactive and comprehensive approach to the environmental stewardship of 5,6-dinitrobenzimidazole is essential.
Future research in this area should focus on two main pillars:
Environmental Risk Assessment (ERA): A systematic ERA is needed to evaluate the potential effects of 5,6-dinitrobenzimidazole on ecosystems. ddregpharma.comnih.gov This involves:
Exposure Assessment: Predicting the environmental concentrations (PECs) of the compound in soil and surface water based on production volumes, usage patterns, and excretion rates. nih.govmdpi.com
Effects Assessment: Determining the ecotoxicity of the compound through standardized tests on various aquatic and terrestrial organisms to establish a predicted no-effect concentration (PNEC). ddregpharma.comwhiterose.ac.uk
Risk Characterization: Comparing the PEC with the PNEC. A PEC/PNEC ratio greater than 1 suggests a potential environmental risk that may require mitigation measures. ddregpharma.com Scanty toxicity data often hinders accurate risk assessment for specific compounds. nih.gov
Remediation Strategies: Given the recalcitrant nature of many nitroaromatics, developing effective remediation strategies for contaminated sites is critical. nih.gov While physical and chemical methods exist, bioremediation is gaining attention as a sustainable alternative. researchgate.net Future trends include:
Microbial Degradation: Utilizing the metabolic versatility of microorganisms to break down dinitrobenzimidazoles. nih.gov Research has shown that bacteria can degrade nitroaromatics under both aerobic and anaerobic conditions, often by first reducing the nitro groups to amino groups, which are typically less toxic and more biodegradable. mdpi.com
Mycoremediation: Employing fungi, with their expansive mycelial networks, to degrade pollutants. mdpi.com Fungal systems can be highly effective at penetrating complex soil matrices and degrading recalcitrant compounds. mdpi.com
Engineered Bioremediation: Improving the performance of biological remediation through the optimization of environmental parameters or the use of genetically engineered microorganisms with enhanced degradative capabilities. nih.gov
A thorough understanding of the environmental fate and effects of 5,6-dinitrobenzimidazole, coupled with the development of robust remediation technologies, will ensure its sustainable use in various applications.
Q & A
Basic: What are the standard synthetic routes for 5,6-Dinitro-1H-benzo[d]imidazole derivatives, and how are yields optimized?
Methodological Answer:
Derivatives like 5,6-dinitro-2-phenyl-1H-benzo[d]imidazole are typically synthesized via a two-step process:
Condensation : Reacting o-phenylenediamine (OPDA) with formic acid under basic conditions (e.g., 10% NaOH) to form the benzimidazole core .
Nitration : Introducing nitro groups using nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions.
Yield optimization involves:
- Purification : Column chromatography (Rf = 0.87 in ethyl acetate/hexane) to isolate pure products .
- Stoichiometry : Maintaining a 1:1 molar ratio of reactants (e.g., farnesyl bromide to benzimidazole) to avoid excess reagents .
Advanced: How can computational methods resolve discrepancies between experimental and theoretical vibrational spectra of nitro-substituted benzimidazoles?
Methodological Answer:
Discrepancies often arise due to approximations in density functional theory (DFT). To address this:
- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate vibrational frequency predictions .
- Basis Sets : Employ 6-311++G(d,p) to account for polarization and diffuse effects, critical for nitro group vibrations (e.g., FTIR peaks at 1528 cm⁻¹ and 1345 cm⁻¹) .
- Scaling Factors : Apply empirical scaling (0.961–0.967) to align DFT-calculated frequencies with experimental FTIR data .
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- FTIR : Identifies nitro groups via asymmetric (1528 cm⁻¹) and symmetric (1345 cm⁻¹) stretching vibrations. C=N imidazole stretching appears at ~1594 cm⁻¹ .
- NMR : ¹H NMR reveals aromatic protons (δ 7.45–8.40 ppm) and imidazole ring protons (δ 8.40 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 284.05 for C₁₃H₈N₄O₄) confirm molecular weight .
Advanced: How can nano-SiO₂ catalysts improve the synthesis of benzimidazole derivatives, and what mechanistic insights support this?
Methodological Answer:
- Catalytic Role : Nano-SiO₂ provides Brønsted acid sites, accelerating condensation via proton transfer and stabilizing intermediates .
- Mechanism : NMR studies show SiO₂ enhances imine formation (key step in benzimidazole synthesis) by polarizing carbonyl groups .
- Optimization : Use 10–15 wt% SiO₂ under solvent-free conditions to achieve >85% yield .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential nitro compound volatility .
- Waste Disposal : Neutralize nitration waste with ice-cold NaHCO₃ before disposal .
Advanced: How do molecular docking studies predict EGFR inhibition by this compound derivatives?
Methodological Answer:
- Docking Workflow :
- Protein Preparation : Retrieve EGFR structure (PDB ID: 1M17) and optimize hydrogen bonding networks.
- Ligand Optimization : Minimize derivative geometries using B3LYP/6-31G* .
- Binding Affinity : AutoDock Vina calculates ΔG values; derivatives with ΔG < -8 kcal/mol show strong EGFR binding .
- Validation : Compare docking poses with co-crystallized ligands (e.g., erlotinib) to assess steric and electronic complementarity .
Basic: How are melting points and Rf values used to assess purity in nitro-substituted benzimidazoles?
Methodological Answer:
- Melting Point : Sharp ranges (e.g., 270–274°C) indicate purity. Deviations >2°C suggest impurities .
- TLC (Rf) : Use silica gel plates with ethyl acetate/hexane (3:7). Consistent Rf values (e.g., 0.87) confirm compound homogeneity .
Advanced: What strategies reconcile conflicting data between DFT-predicted and X-ray crystal structures of benzimidazoles?
Methodological Answer:
- Dihedral Angle Analysis : Compare DFT-optimized dihedrals (e.g., 61.73° for imidazole-phenyl rings) with X-ray data (61.955°). Adjust functionals (e.g., M06-2X) for better π-stacking accuracy .
- Dispersion Corrections : Include Grimme’s D3 correction in DFT to account for van der Waals interactions in crystal packing .
Basic: How is cytotoxicity assessed for this compound derivatives?
Methodological Answer:
- In-Vitro Assays : Use MTT/PMS assays on cancer cell lines (e.g., HeLa) with IC₅₀ values calculated via nonlinear regression .
- Controls : Include cisplatin as a positive control and DMSO as a solvent control .
Advanced: How does ADMET analysis guide the selection of benzimidazole derivatives for preclinical studies?
Methodological Answer:
- Tools : Use SwissADME or PreADMET for predictions.
- Key Parameters :
- Absorption : LogP < 5 (optimal: 2–3) .
- Toxicity : Ames test predictions for mutagenicity; exclude derivatives with positive alerts .
- Metabolism : CYP3A4 inhibition potential assessed via molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
